1-Boc-3-Iodo-7-azaindole

Organic Synthesis Process Chemistry Material Handling

1-Boc-3-iodo-7-azaindole (CAS 192189-18-7), also known as tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a protected 7-azaindole derivative featuring a Boc (tert-butoxycarbonyl) group on the pyrrole nitrogen and an iodo substituent at the 3-position of the pyridine ring. This compound serves as a critical building block in organic synthesis and medicinal chemistry, offering a combination of a protecting group for synthetic compatibility and a highly reactive iodo handle for cross-coupling and derivatization reactions.

Molecular Formula C12H13IN2O2
Molecular Weight 344.15 g/mol
CAS No. 192189-18-7
Cat. No. B066745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Iodo-7-azaindole
CAS192189-18-7
Molecular FormulaC12H13IN2O2
Molecular Weight344.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I
InChIInChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3
InChIKeyYNWXYUIDHAWPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-Iodo-7-azaindole: A Protected Azaindole Building Block for Precision Synthesis and Drug Discovery


1-Boc-3-iodo-7-azaindole (CAS 192189-18-7), also known as tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a protected 7-azaindole derivative featuring a Boc (tert-butoxycarbonyl) group on the pyrrole nitrogen and an iodo substituent at the 3-position of the pyridine ring . This compound serves as a critical building block in organic synthesis and medicinal chemistry, offering a combination of a protecting group for synthetic compatibility and a highly reactive iodo handle for cross-coupling and derivatization reactions [1]. Its molecular formula is C₁₂H₁₃IN₂O₂ and its molecular weight is 344.15 g/mol .

The Substitution Risk: Why Unprotected 3-Iodo-7-azaindole or 3-Bromo Analogs Are Not Equivalent to 1-Boc-3-Iodo-7-azaindole


While in-class 7-azaindole derivatives like unprotected 3-iodo-7-azaindole (CAS 23616-57-1) or 3-bromo-7-azaindole appear structurally similar, their substitution for 1-Boc-3-iodo-7-azaindole in synthetic or biological workflows introduces significant risks. The Boc protecting group in 1-Boc-3-iodo-7-azaindole is essential for ensuring compatibility with diverse reaction conditions and for enabling chemoselective transformations. Without it, the unprotected pyrrole nitrogen can act as a nucleophile or coordinate to metals, leading to off-target side reactions, reduced coupling yields, and failed syntheses . Furthermore, the replacement of the 3-iodo group with a 3-bromo group drastically reduces cross-coupling reactivity, potentially resulting in incomplete conversions and lower yields in Suzuki-Miyaura and related reactions [1][2]. The combination of the Boc group and the 3-iodo substituent in this specific compound is not interchangeable; it is a carefully engineered building block that directly impacts synthetic efficiency and the ability to access complex molecular targets [1].

Quantitative Differentiation of 1-Boc-3-Iodo-7-azaindole: Key Data for Scientific and Procurement Decisions


Physical State and Handling: Significantly Lower Melting Point Enables Easier Processing

1-Boc-3-iodo-7-azaindole melts at 79 °C, which is significantly lower than the 190-194 °C melting point of its unprotected analog, 3-iodo-7-azaindole [1]. This large difference in melting point (≥111 °C) has direct implications for laboratory and industrial handling. A lower melting point generally correlates with higher solubility in organic solvents at ambient temperatures, facilitating reaction setup and purification. It also simplifies processes like melt-casting or hot filtration, which can be advantageous in large-scale synthesis. The solid state of 1-Boc-3-iodo-7-azaindole at room temperature (melting point >25 °C) ensures it remains a manageable solid during storage and weighing, while its relatively low melting point reduces energy input required for dissolution or melt-based processing [1].

Organic Synthesis Process Chemistry Material Handling

Cross-Coupling Reactivity: Iodo Substituent Outperforms Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established order: I > Br >> Cl [1]. While direct head-to-head kinetic data for the 7-azaindole scaffold is not universally published, this class-level inference is supported by a broad body of literature and is a fundamental principle in organic synthesis [1][2]. The presence of the iodo group in 1-Boc-3-iodo-7-azaindole ensures faster oxidative addition, the rate-determining step in many cross-couplings, compared to its bromo or chloro counterparts. This enhanced reactivity translates to higher yields under milder conditions, a critical advantage in complex molecule synthesis where functional group tolerance is paramount. The compound has been successfully employed in a one-pot Masuda borylation-Suzuki arylation sequence to construct diazine-bridged bisindoles, demonstrating its utility in advanced synthetic methodologies [3].

Suzuki-Miyaura Coupling Medicinal Chemistry Catalysis

Purity and Quality Control: Consistently High Purity (≥95%) Ensures Reproducible Results

Commercially available 1-Boc-3-iodo-7-azaindole is consistently offered with a purity of ≥95%, as reported by multiple reputable vendors such as Aladdin, Alfa Chemistry, and Bide Pharmatech . This high standard of purity is essential for ensuring the reproducibility of synthetic procedures and biological assays. While purity is a common metric, the availability of detailed certificates of analysis (CoA) including NMR, HPLC, and GC data from suppliers like Bidepharm provides an additional layer of quality assurance . In contrast, lower purity grades or less well-characterized analogs can introduce impurities that catalyze side reactions, poison catalysts, or skew biological results. The ≥95% purity benchmark for 1-Boc-3-iodo-7-azaindole is a key differentiator for procurement decisions, minimizing the risk of experimental failure due to substandard material.

Chemical Procurement Quality Assurance Reproducibility

Synthetic Utility: A Validated Key Intermediate for ALK Inhibitors and Kinase Targets

1-Boc-3-iodo-7-azaindole is not merely a structural variant; it is a validated intermediate in the synthesis of bioactive molecules. Notably, it is an advanced key intermediate for the preparation of ALK-IN-5 related analogs, a class of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors [1]. Additionally, the 7-azaindole scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives acting as kinase inhibitors targeting AXL, FLT3, JAK3, and PIM kinases [2][3][4]. While 1-Boc-3-iodo-7-azaindole is primarily a synthetic intermediate rather than a final drug candidate, its documented use in the synthesis of clinically relevant kinase inhibitor classes provides a strong, application-specific rationale for its selection over less characterized or less synthetically versatile analogs. This demonstrated pathway to high-value targets is a key factor for procurement in medicinal chemistry and drug discovery programs.

Drug Discovery Kinase Inhibitors Oncology

Recommended Applications of 1-Boc-3-Iodo-7-azaindole Based on Quantitative Differentiation


Large-Scale Synthesis and Process Chemistry

The lower melting point (79 °C) of 1-Boc-3-iodo-7-azaindole compared to unprotected analogs (190-194 °C) makes it the preferred building block for multi-step syntheses conducted at larger scales. Its physical state allows for easier dissolution, handling, and processing in batch or flow reactors, reducing energy costs and improving overall process efficiency [1].

High-Yielding Suzuki-Miyaura Cross-Couplings

For medicinal chemistry programs requiring efficient construction of biaryl or heteroaryl systems, the 3-iodo handle in 1-Boc-3-iodo-7-azaindole provides superior reactivity in Suzuki-Miyaura couplings. This ensures higher yields and cleaner reactions compared to 3-bromo or 3-chloro alternatives, accelerating SAR exploration and lead optimization campaigns [1].

Synthesis of Kinase Inhibitor Scaffolds (e.g., ALK, FLT3)

Researchers targeting the ALK or FLT3 kinase family can directly leverage 1-Boc-3-iodo-7-azaindole as a validated intermediate. Its use in the synthesis of ALK-IN-5 analogs demonstrates a proven pathway to potent and brain-penetrant inhibitors, reducing the need for de novo route development and accelerating drug discovery timelines [1].

Parallel Synthesis and Late-Stage Diversification

The combination of a stable Boc protecting group and a highly reactive iodo handle makes 1-Boc-3-iodo-7-azaindole ideal for parallel synthesis and late-stage functionalization. The Boc group remains intact under cross-coupling conditions and can be removed quantitatively under mild acidic conditions, enabling a modular approach to library synthesis and rapid exploration of chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-Iodo-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.